4-Nitroimidazole

Description

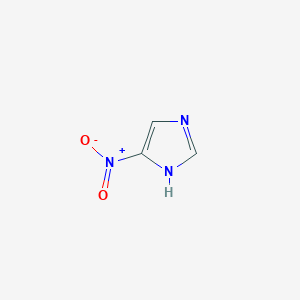

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDWQPKRHOGLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062803 | |

| Record name | 4-Nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-38-6, 100214-79-7 | |

| Record name | 5-Nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CL 205086 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100214797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8U32AZ5O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitroimidazole: A Comprehensive Technical Guide

CAS Number: 3034-38-6

Introduction

4-Nitroimidazole is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its structure, featuring an imidazole ring substituted with a nitro group, imparts a unique reactivity profile that is leveraged in the synthesis of a wide array of biologically active molecules.[3][4][5][6][7] This guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, biological activity, and applications of this compound, with a focus on its role in drug development. It is intended for researchers, scientists, and professionals in the fields of chemistry and pharmacology.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference. These properties are critical for its handling, formulation, and application in various experimental settings.

| Property | Value | References |

| CAS Number | 3034-38-6 | [8][9][10][11][12] |

| Molecular Formula | C₃H₃N₃O₂ | [8][9][10][11][13] |

| Molecular Weight | 113.07 g/mol | [9][10][14] |

| Appearance | White to light yellow crystalline powder | [8][9][12] |

| Melting Point | 303 °C (decomposes) | [8][9][10][12] |

| Boiling Point | 404.8 °C at 760 mmHg (estimated) | [9] |

| Solubility | 0.40 g/L in water at 20°C. Soluble in hot water, ethanol, and dimethylformamide (DMF). | [1][8][15] |

| pKa | 8.31 ± 0.10 (Predicted) | [2][8][12] |

| Density | ~1.552 g/cm³ | [9] |

| Flash Point | 198.6 °C - 200 °C (closed cup) | [9][10] |

Synthesis of this compound

The primary method for the synthesis of this compound involves the nitration of imidazole.[16] A common procedure utilizes a mixture of nitric acid and sulfuric acid to introduce the nitro group onto the imidazole ring.[16]

Experimental Protocol: Nitration of Imidazole

This protocol describes a representative method for the laboratory-scale synthesis of this compound.

Materials:

-

Imidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (65%)

-

Oleum (10-15% SO₃)

-

Ice

-

Ammonia solution (20-25%)

-

Distilled water

Procedure:

-

Formation of Imidazole Sulfate Salt: In a three-necked flask equipped with a stirrer and a thermometer, slowly add imidazole to concentrated sulfuric acid while maintaining the temperature between 18-25 °C.[17] Stir the mixture for 18-25 minutes to ensure the complete formation of the disulfated imidazole salt solution.[17]

-

Preparation of Nitrating Agent: In a separate flask cooled in an ice bath to 5 °C, slowly add concentrated nitric acid to oleum with stirring.[17]

-

Nitration Reaction: Heat the imidazole sulfate salt solution to 45-55 °C.[17] Slowly add the prepared nitrating agent to the heated solution while maintaining the temperature and stirring continuously.[17] After the addition is complete, continue stirring for an additional 30-35 minutes to ensure the reaction goes to completion.[17]

-

Work-up and Isolation: Pour the reaction mixture onto crushed ice to precipitate the product.[17] Neutralize the mixture by the slow addition of an ammonia solution until the pH reaches 8-9.[17]

-

Purification: Collect the precipitated solid by filtration, wash it with cold water, and dry it under a vacuum to obtain this compound.[17] The purity can be assessed by HPLC.[17]

Reactivity and Biological Activity

The this compound scaffold is a key pharmacophore in a variety of antimicrobial and anticancer agents.[3][5][7] Its biological activity is intrinsically linked to the reductive metabolism of the nitro group.

Mechanism of Action: Reductive Activation

Nitroimidazoles are prodrugs that require activation within target cells.[18] In anaerobic bacteria and protozoa, as well as in hypoxic tumor cells, the nitro group is reduced by nitroreductases to form highly reactive nitroso and hydroxylamine intermediates, and ultimately cytotoxic free radicals.[18][19][] These reactive species can damage cellular macromolecules, including DNA, leading to strand breakage and cell death.[19][]

Biological Activities

-

Antibacterial and Antiprotozoal: this compound is a precursor to many antibiotics effective against anaerobic bacteria and protozoa such as Giardia lamblia and Trichomonas vaginalis.[16][21] Metronidazole and tinidazole are prominent examples of 5-nitroimidazole drugs.[16]

-

Anticancer: The hypoxic environment of solid tumors makes them susceptible to drugs that are activated under low-oxygen conditions. Derivatives of this compound have been investigated as hypoxic cell radiosensitizers and as standalone anticancer agents.[5][6][7]

-

Antitubercular: Several this compound derivatives have shown promising activity against Mycobacterium tuberculosis.[3][4]

Applications in Drug Development

This compound is a valuable starting material for the synthesis of a diverse range of therapeutic agents.[1] Its derivatives have been explored for various medicinal applications, including:

-

Metronidazole and its analogs: Used in the treatment of anaerobic bacterial and protozoal infections.[9][12]

-

Benznidazole: Employed in the treatment of Chagas disease.

-

Nimorazole: Used as a radiosensitizer in cancer therapy.

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Assay

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of a this compound derivative against an anaerobic bacterium.

Materials:

-

This compound derivative stock solution

-

Anaerobic bacterial culture (e.g., Bacteroides fragilis)

-

Anaerobic broth medium (e.g., Thioglycollate broth)

-

96-well microtiter plates

-

Anaerobic incubation system (e.g., anaerobic chamber or gas-pack jar)

Procedure:

-

Prepare Serial Dilutions: Prepare a series of twofold dilutions of the this compound derivative in the anaerobic broth directly in the 96-well plate.

-

Inoculate Bacteria: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Place the microtiter plate in an anaerobic environment and incubate at 37 °C for 48 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Safety and Handling

This compound is harmful if swallowed, inhaled, or in contact with skin.[8] It can cause irritation to the eyes, respiratory system, and skin.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[10] It should be stored in a cool, dry place under an inert atmosphere, away from sources of ignition.[2][8][12]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 3034-38-6 [m.chemicalbook.com]

- 3. Design and synthesis of this compound derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]

- 4. Design and synthesis of this compound derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]

- 5. Novel this compound analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel this compound analogues: synthesis, in vitro bio... [degruyterbrill.com]

- 8. chembk.com [chembk.com]

- 9. This compound CAS NO:3034-38-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. 4-硝基咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. This compound | 3034-38-6 [chemicalbook.com]

- 13. 1H-Imidazole, 4-nitro- [webbook.nist.gov]

- 14. This compound | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound, 98% 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 16. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 17. CN104592123A - Preparation method of this compound - Google Patents [patents.google.com]

- 18. Nitroimidazoles | Concise Medical Knowledge [lecturio.com]

- 19. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 21. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

4-Nitroimidazole: A Historical and Technical Overview for Drug Development

Introduction

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, leading to the development of numerous life-saving drugs. While the 2- and 5-nitroimidazole isomers, such as metronidazole, have historically garnered the most attention, the 4-nitroimidazole core holds significant, and increasingly recognized, therapeutic potential. This technical guide provides an in-depth exploration of the discovery, historical background, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Background

The story of nitroimidazoles begins not with the 4-nitro isomer, but with a discovery that sparked decades of research into this heterocyclic class. In 1953, K. Maeda and colleagues isolated a novel antibiotic compound from the bacterium Nocardia mesenterica.[1] This compound was later identified in 1955 as 2-nitroimidazole and named Azomycin.[1] The potent activity of Azomycin against the parasite Trichomonas vaginalis inspired extensive research into synthetic analogs and regio-isomers.[1]

This exploration led to the synthesis of 5-nitroimidazole derivatives, culminating in the discovery of metronidazole in the mid-1950s by researchers at Rhône-Poulenc.[2] Metronidazole's remarkable success as an antiprotozoal and anaerobic antibacterial agent solidified the therapeutic importance of the nitroimidazole scaffold.[2]

Interest gradually shifted towards the 4- and 5-nitroimidazole derivatives in part because many 2-nitroimidazoles were found to be readily reduced by mammalian enzymes, which could lead to toxicity.[2] For a considerable time, there were few reports on the specific antibacterial or antiprotozoal activities of this compound derivatives themselves. One notable early exception was the immunosuppressive drug azathioprine, which contains a 4-nitroimidazol-5-yl moiety, indicating the scaffold's potential beyond anti-infectives.

From a chemical standpoint, this compound and 5-nitroimidazole are tautomers, meaning they can readily interconvert, which makes them equivalent from a drug discovery perspective in many contexts.[3] However, modern synthetic methods have allowed for the specific derivatization at either position, unlocking distinct structure-activity relationships and spurring renewed interest in this compound as a unique pharmacophore for a range of therapeutic areas, including oncology and tuberculosis.[1][4][5]

Physicochemical and Biological Data

Quantitative data is crucial for evaluating the drug-like properties of a chemical scaffold. The following tables summarize key physicochemical properties of the parent this compound molecule and the biological activity of selected modern derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃N₃O₂ | [6][7][8] |

| Molecular Weight | 113.07 g/mol | [6][8] |

| CAS Number | 3034-38-6 | [6][7][8] |

| Appearance | White to light yellow powder | [8] |

| Melting Point | 303 °C (decomposes) | [6][8][9] |

| Solubility | 0.40 g/L in water (20°C) | [8] |

| pKa | 8.31 (Predicted) | [8] |

Table 2: In Vitro Biological Activity of Modern this compound Derivatives

| Compound ID | Target/Assay | Activity (IC₅₀ / MIC) | Reference |

| Compound 11 | Anticancer (various cell lines) | 8.60 - 64.0 µM | [10][11] |

| Compound 17 | Anticancer (various cell lines) | Low micromolar range | [10][11] |

| Compound 18 | Anticancer (various cell lines) | 8.25 - 43.55 µM | [10][11] |

| Compound 17 | M. tuberculosis mc²6230 | Potent activity | [10][11] |

| Compound 18 | M. tuberculosis mc²6230 | Potent activity | [10][11] |

| Compound 4e | Metronidazole-Resistant H. pylori | MIC₅₀ = 8 µg/mL | [12] |

| Compound 5 | Metronidazole-Resistant H. pylori | MIC₉₀ = 16 µg/mL | [12] |

| Compound 6 | Metronidazole-Resistant H. pylori | MIC₉₀ = 16 µg/mL | [12] |

Mechanism of Action: The Reductive Activation Pathway

The primary mechanism of action for nitroimidazole-based agents is dependent on the reductive bioactivation of the nitro group.[1] This process is particularly efficient in the low-oxygen (hypoxic) environments characteristic of anaerobic bacteria, certain protozoa, and solid tumors.

The key steps are:

-

Cellular Entry : The nitroimidazole prodrug enters the microbial or cancer cell, often via passive diffusion.[13]

-

Nitro Group Reduction : In a low redox potential environment, the nitro group (-NO₂) accepts electrons from cellular reductases (e.g., nitroreductases, P450 reductase).[14][] This single-electron transfer forms a highly reactive nitroso radical anion.

-

Generation of Cytotoxic Species : This radical species can undergo further reduction. A four-electron reduction is often required to form a reactive hydroxylamine intermediate, which is implicated in cytotoxicity.[16][17]

-

Macromolecular Damage : These reactive nitrogen species are the ultimate effectors, causing widespread cellular damage. They can covalently bind to DNA, leading to strand breaks, destabilization of the helical structure, and inhibition of nucleic acid synthesis, ultimately resulting in cell death.[]

Key Experimental Protocols

The synthesis of this compound and its derivatives is well-established. Below are detailed methodologies for the parent compound and a general procedure for subsequent derivatization.

Synthesis of this compound via Mixed-Acid Nitration

This protocol is based on optimized conditions reported in the literature for high-yield production.[18]

Materials:

-

Imidazole

-

Concentrated Sulfuric Acid (98%)

-

Oleum (10%)

-

Nitric Acid (98%)

-

Ammonia solution

-

Ice water

Procedure:

-

Salt Formation: Slowly add imidazole to concentrated sulfuric acid in a flask while stirring to form the disulfuric imidazole salt.

-

Nitration: In a separate reaction vessel, prepare a mixed acid nitrating agent using oleum and nitric acid. The optimal reported volume ratio is 3.4:1 (oleum:nitric acid).[18]

-

Reaction: Heat the disulfuric imidazole salt solution to the reaction temperature (optimal range is 55-65°C).[18]

-

Slowly add the mixed acid nitrating agent to the heated salt solution. The molar ratio of imidazole to nitric acid should be maintained at approximately 1:1.2.[18]

-

Maintain the reaction at 55-65°C with continuous stirring for 2 hours to ensure complete reaction.[18]

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.

-

Neutralize the solution by adding an ammonia solution until the pH is between 3 and 4.[19]

-

Isolation: The this compound product will precipitate out of the solution. Collect the solid product by filtration.

-

Wash the product with cold water and dry under a vacuum to obtain the final product. A yield of 92.7% has been reported under these optimized conditions.[18]

General Protocol for Dibromination of this compound

This procedure is a key step in the synthesis of precursors for advanced drugs like Pretomanid.[4]

Materials:

-

This compound

-

Liquid Bromine

-

Sodium Bicarbonate

-

Water

Procedure:

-

Dissolve this compound in water containing sodium bicarbonate.

-

Carefully add liquid bromine to the solution.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC or HPLC).

-

The product, 2,5-dibromo-4-nitro-1H-imidazole, will precipitate.

-

Collect the solid by filtration, wash with water, and dry.

-

This intermediate can then be selectively debrominated at the 5-position using reagents like potassium iodide and sodium sulfite to yield 2-bromo-4-nitroimidazole, a key building block.[4]

Conclusion

The journey of this compound from a lesser-studied isomer to a promising scaffold in modern drug discovery highlights the enduring value of exploring established pharmacophores. Its unique electronic properties, combined with a well-understood mechanism of action centered on reductive activation, make it a versatile core for developing novel therapeutics. The detailed synthetic protocols and quantitative biological data presented here provide a solid foundation for researchers aiming to harness the potential of this compound in addressing pressing medical needs, from multidrug-resistant infections to cancer.

References

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 5. Design and synthesis of this compound derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]

- 6. 4-硝基咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 3034-38-6 [chemicalbook.com]

- 9. This compound CAS#: 3034-38-6 [m.chemicalbook.com]

- 10. Novel this compound analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sid.ir [sid.ir]

- 13. mdpi.com [mdpi.com]

- 14. The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CN104592123A - Preparation method of this compound - Google Patents [patents.google.com]

Mechanism of Action of 4-Nitroimidazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring substituted with a nitro group at the 4-position. This class of molecules has garnered significant interest in medicinal chemistry due to their broad spectrum of activity against anaerobic bacteria, protozoa, and even cancer cells, particularly those in hypoxic environments. The selective toxicity of 4-nitroimidazoles is intrinsically linked to their unique mechanism of action, which is contingent upon the reductive activation of the nitro group. This guide provides an in-depth technical overview of the core mechanism of action of 4-nitroimidazole compounds, detailing the activation process, cellular targets, and the methodologies used to elucidate these mechanisms.

Core Mechanism: Reductive Activation is Key

The biological activity of this compound compounds is not inherent to the parent molecule but is a consequence of its metabolic activation within susceptible cells. This activation is a reductive process that occurs efficiently in environments with low oxygen tension, rendering these compounds selectively toxic to anaerobic microorganisms and hypoxic tumor cells.[1][2]

The central steps of the mechanism are as follows:

-

Cellular Uptake: 4-Nitroimidazoles are generally small, lipophilic molecules that can passively diffuse across the cell membranes of target organisms.[1]

-

Reductive Activation: Once inside the cell, the nitro group (-NO2) of the this compound undergoes a series of one-electron reductions. This process is catalyzed by nitroreductases, a family of flavin-containing enzymes.[1][2] The reduction is dependent on low-potential electron donors such as ferredoxin or flavodoxin.[3] The initial reduction forms a nitro radical anion, a highly reactive species.[4]

-

Formation of Cytotoxic Intermediates: The nitro radical anion can undergo further reduction to form other reactive intermediates, including nitroso and hydroxylamine derivatives. These intermediates are highly electrophilic and are the primary effectors of cellular damage.[4][5]

-

Interaction with Cellular Macromolecules: The reactive intermediates generated from the reduction of 4-nitroimidazoles can covalently bind to and damage critical cellular macromolecules, primarily DNA and proteins. This damage disrupts essential cellular processes, leading to cell death.[2][6]

The Role of Oxygen

The presence of molecular oxygen is a critical determinant of this compound activity. Oxygen can readily oxidize the nitro radical anion back to the parent nitroimidazole in a "futile cycle" of reduction and re-oxidation. This process not only prevents the formation of the downstream cytotoxic metabolites but also generates superoxide radicals, which can be detoxified by superoxide dismutase. This futile cycling is the basis for the selective toxicity of 4-nitroimidazoles against anaerobic and hypoxic cells, where the low oxygen concentration allows for the accumulation of the toxic reductive metabolites.[1]

Cellular Targets and Consequences

The cytotoxic effects of activated 4-nitroimidazoles are mediated through their interaction with key cellular components.

DNA Damage

DNA is a primary target of the reactive intermediates of 4-nitroimidazoles. These intermediates can cause a variety of DNA lesions, including single- and double-strand breaks and the formation of adducts.[6] This damage disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The extent of DNA damage has been shown to correlate with the one-electron reduction potential of the nitroimidazole compound.[7]

Protein Adduct Formation and Disruption of Function

In addition to DNA, the reactive metabolites of 4-nitroimidazoles can form covalent adducts with cellular proteins.[2] This can lead to the inactivation of essential enzymes and the disruption of critical cellular functions. For instance, in some protozoa, nitroimidazoles have been shown to target proteins involved in the thioredoxin-mediated redox network, leading to a disruption of the cellular redox balance.

Quantitative Data

The following tables summarize key quantitative data related to the activity and properties of this compound compounds.

Table 1: In Vitro Anticancer Activity of Novel this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 17 | Capan-1 (Pancreatic) | Low micromolar range |

| HCT-116 (Colon) | Low micromolar range | |

| LN229 (Glioblastoma) | Low micromolar range | |

| NCI–H460 (Lung) | Low micromolar range | |

| DND-41 (Leukemia) | Low micromolar range | |

| HL-60 (Leukemia) | Low micromolar range | |

| K562 (Leukemia) | Low micromolar range | |

| Z138 (Lymphoma) | Low micromolar range | |

| 11 | Various | 8.60–64.0 |

| Data from a study on novel this compound analogues.[8] |

Table 2: Antibacterial and Antitubercular Activity of Novel this compound Derivatives

| Compound | Organism | Activity |

| 17 | Staphylococcus aureus (Wichita) | Potent |

| Staphylococcus aureus (MRSA) | Potent | |

| Mycobacterium tuberculosis (mc²6230) | Potent | |

| 18 | Staphylococcus aureus (Wichita) | Potent |

| Staphylococcus aureus (MRSA) | Potent | |

| Mycobacterium tuberculosis (mc²6230) | Potent | |

| Data from a study on novel this compound analogues.[8] |

Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Novel Nitroimidazole Compounds against Multidrug-Resistant Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| 8g | S. aureus (Standard) | 1 | 2 |

| K. pneumoniae (Standard) | 8 | 32 | |

| K. pneumoniae (Clinical) | 8 | 32 | |

| Metronidazole | CP-E. coli | 32-64 | 32-128 |

| CP-K. pneumoniae | 32-128 | 64-256 | |

| MSSA | 16 | 32 | |

| MRSA | 64 | 128 | |

| Data from a study on novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia.[9] |

Table 4: Physicochemical and Binding Properties of this compound

| Property | Value |

| Molecular Weight | 113.07 g/mol |

| Melting Point | 303 °C (decomposes) |

| Apparent Equilibrium Dissociation Constant (KD(app)) to yeast cytochrome c peroxidase | ~0.2 M (at pH 7) |

| Data from PubChem and a study on imidazole binding to yeast cytochrome c peroxidase.[10] |

Experimental Protocols

Nitroreductase Activity Assay

This protocol is adapted from methods used to determine the kinetic parameters of nitroreductase enzymes with nitroimidazole substrates. It measures the oxidation of a cofactor, such as NADPH or F420H2, which is coupled to the reduction of the this compound.

Materials:

-

Purified nitroreductase enzyme

-

This compound substrate

-

NADPH or F420H2 cofactor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading absorbance at 340 nm (for NADPH) or 420 nm (for F420H2)

-

96-well microplate or cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of NADPH or F420H2 in assay buffer. Determine the precise concentration spectrophotometrically.

-

Dilute the purified nitroreductase enzyme in assay buffer to the desired working concentration.

-

-

Assay Setup:

-

In a microplate well or cuvette, add the assay buffer.

-

Add the desired concentration of the this compound substrate.

-

Add the NADPH or F420H2 cofactor to a final concentration of approximately 100 µM.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the nitroreductase enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm (for NADPH oxidation) or 420 nm (for F420H2 oxidation) over time.

-

Record the initial rate of the reaction (the linear phase of the absorbance decrease).

-

-

Data Analysis:

-

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the this compound substrate while keeping the enzyme and cofactor concentrations constant.

-

Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.[11][12]

-

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14]

Materials:

-

Treated and control cells in suspension

-

Low melting point agarose

-

Normal melting point agarose

-

Microscope slides

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10^5 cells/mL in ice-cold PBS.

-

-

Embedding Cells in Agarose:

-

Mix the cell suspension with molten low melting point agarose (at 37°C) at a 1:10 ratio (cells:agarose).

-

Pipette 75 µL of the mixture onto a pre-coated microscope slide and cover with a coverslip.

-

Allow the agarose to solidify at 4°C for 10 minutes.

-

-

Cell Lysis:

-

Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.

-

-

Alkaline Unwinding and Electrophoresis:

-

Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes in the same alkaline buffer.

-

-

Neutralization and Staining:

-

Neutralize the slides by washing them with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

-

Visualization and Analysis:

-

Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of fragmented DNA that has migrated during electrophoresis.

-

Quantify the DNA damage using image analysis software to measure parameters such as tail length, percentage of DNA in the tail, and tail moment (tail length × percentage of DNA in the tail).[13][15][16]

-

2D-Gel Electrophoresis for Protein Adduct Analysis

2D-gel electrophoresis separates proteins based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension. This technique can be used to identify proteins that have formed adducts with reactive metabolites of 4-nitroimidazoles, which can cause a shift in their pI.

Materials:

-

Protein extracts from treated and control cells

-

Immobilized pH gradient (IPG) strips

-

Rehydration buffer containing urea, thiourea, detergents, and reducing agents

-

SDS-PAGE gels

-

Equilibration buffers (with DTT and iodoacetamide)

-

2D-electrophoresis apparatus

-

Protein staining solution (e.g., Coomassie Blue, SYPRO Ruby)

-

Image analysis software

Procedure:

-

Sample Preparation:

-

Extract proteins from cells treated with a this compound compound and from untreated control cells.

-

-

First Dimension: Isoelectric Focusing (IEF):

-

Rehydrate the IPG strips with the protein sample in rehydration buffer overnight.

-

Perform isoelectric focusing using a programmed voltage gradient.

-

-

Second Dimension: SDS-PAGE:

-

Equilibrate the focused IPG strips in equilibration buffer containing first DTT (to reduce disulfide bonds) and then iodoacetamide (to alkylate sulfhydryl groups).

-

Place the equilibrated IPG strip onto an SDS-PAGE gel and run the electrophoresis to separate proteins by molecular weight.

-

-

Staining and Image Analysis:

-

Stain the gel to visualize the protein spots.

-

Acquire images of the gels from the treated and control samples.

-

Use 2D-gel analysis software to compare the protein spot patterns. Proteins that have formed adducts with the activated this compound may show a shift in their isoelectric point.

-

-

Protein Identification:

Signaling Pathways and Logical Relationships

The primary mechanism of action of 4-nitroimidazoles is direct chemical damage to macromolecules rather than the modulation of specific signaling pathways. However, the cellular damage induced by these compounds can trigger downstream stress responses and cell death pathways.

Caption: Reductive activation and cellular targets of 4-nitroimidazoles.

Caption: Experimental workflow for the Comet Assay.

Caption: Experimental workflow for 2D-Gel Electrophoresis.

Conclusion

The mechanism of action of this compound compounds is a complex interplay of biochemistry and cellular environment. Their efficacy hinges on the reductive activation of the nitro group, a process that is selectively favored in anaerobic and hypoxic conditions. The resulting reactive intermediates inflict damage on critical cellular macromolecules, primarily DNA and proteins, leading to cell death. A thorough understanding of this mechanism is crucial for the rational design of new this compound-based therapeutics with improved efficacy and reduced toxicity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced aspects of their mechanism of action and to screen for novel compounds with therapeutic potential.

References

- 1. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.uchile.cl [repositorio.uchile.cl]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel this compound analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding of imidazole, 1-methylimidazole and this compound to yeast cytochrome c peroxidase (CcP) and the distal histidine mutant, CcP(H52L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tail profile: a more accurate system for analyzing DNA damage using the Comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. static1.squarespace.com [static1.squarespace.com]

- 18. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 19. bu.edu [bu.edu]

- 20. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism and Stability of 4-Nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive examination of the tautomerism of 4-nitroimidazole, a fundamental heterocyclic compound with significant implications in medicinal chemistry and drug development. The guide delves into the structural and energetic landscape of its principal tautomers, 4-nitro-1H-imidazole and 5-nitro-1H-imidazole, presenting a consolidated overview of their relative stability in the gas phase and in solution. Key quantitative data from both experimental and computational studies are summarized to provide a clear comparative analysis. Detailed methodologies for crucial experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are presented to facilitate the replication and advancement of research in this area. Furthermore, this guide utilizes Graphviz visualizations to elucidate the tautomeric equilibrium, experimental workflows, and the logical relationships inherent in the study of this compound, serving as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Imidazole and its derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous pharmaceuticals. A critical characteristic of the imidazole ring system is its capacity for tautomerism, an equilibrium between two or more readily interconvertible structural isomers. In the case of this compound, this phenomenon manifests primarily as prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the imidazole ring. This dynamic equilibrium gives rise to two tautomeric forms: 4-nitro-1H-imidazole and 5-nitro-1H-imidazole.

The position of this equilibrium is a crucial determinant of the molecule's physicochemical properties, including its dipole moment, acidity, and hydrogen bonding capabilities. These properties, in turn, profoundly influence the molecule's reactivity, pharmacokinetic profile, and pharmacodynamic interactions. A comprehensive understanding of the factors governing the tautomeric preference of this compound is therefore indispensable for the rational design and development of novel therapeutic agents based on this scaffold. This guide aims to provide an in-depth technical overview of the tautomerism and stability of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Tautomeric Forms of this compound

The principal tautomerism in this compound is an annular prototropic tautomerism, resulting in the equilibrium between the 4-nitro-1H-imidazole and 5-nitro-1H-imidazole forms.

The relative stability of these two tautomers is not intrinsic but is heavily influenced by the surrounding environment, a critical consideration for its biological activity and formulation.

Quantitative Data on Tautomer Stability

The relative stability of the 4-nitro and 5-nitro tautomers has been investigated through both computational and experimental methods. The equilibrium is markedly different in the gas phase compared to in solution, a phenomenon attributed to the significant difference in the dipole moments of the two tautomers.[1]

| Tautomer | Phase | Method | Relative Energy (kcal/mol) | Population Ratio (%) | Reference(s) |

| 5-Nitro-1H-imidazole | Gas Phase | Ab initio (3-21G) | 0.0 | Favored | [1] |

| 4-Nitro-1H-imidazole | Gas Phase | Ab initio (3-21G) | +0.07 | Nearly Equal | [1] |

| 5-Nitro-1H-imidazole | Gas Phase | Ab initio (6-31G) | +0.19 | Nearly Equal | [1] |

| 4-Nitro-1H-imidazole | Gas Phase | Ab initio (6-31G) | 0.0 | Favored | [1] |

| 4-Nitro-1H-imidazole | Solution | Experimental & Theoretical | Significantly more stable | Predominant | [1][2] |

| 5-Nitro-1H-imidazole | Solution | Experimental & Theoretical | Less stable | Minor | [1][2] |

| 4-Nitro-1H-imidazole | Crystal | X-ray Diffraction | Favored | Predominant | [3] |

Note: A positive relative energy indicates that the tautomer is less stable than the reference tautomer (with a relative energy of 0.0 kcal/mol). In solution, the 4-nitro tautomer is significantly more stable due to its larger dipole moment, which leads to stronger solvation in polar solvents.[1]

Experimental Protocols

The characterization of the tautomeric forms of this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, which differs between the 4-nitro and 5-nitro tautomers.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the desired concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters for ¹H NMR include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a wider spectral width (e.g., 200 ppm) is used, and a larger number of scans is typically required.

-

2D NMR: To aid in the unambiguous assignment of signals, two-dimensional NMR experiments such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are performed. These experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively.

-

-

Tautomer Assignment and Quantification: The signals corresponding to the 4-nitro and 5-nitro tautomers are assigned based on their chemical shifts and coupling patterns, often with the aid of computational predictions and comparison to N-methylated derivatives which "lock" the tautomeric form. The relative populations of the tautomers in solution can be determined by integrating the respective signals in the ¹H NMR spectrum. In cases of fast tautomeric exchange on the NMR timescale, averaged signals are observed, and variable-temperature (VT) NMR studies may be necessary to slow the exchange and resolve the individual tautomer signals.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of this compound, revealing the preferred tautomer in the crystalline form.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound suitable for X-ray diffraction are grown. A common method is the slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., methanol, ethanol).

-

Data Collection: A suitable crystal is selected and mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods to obtain an initial electron density map. An atomic model is built into the electron density and refined against the experimental data using least-squares methods until a good agreement between the calculated and observed diffraction patterns is achieved. The final refined structure provides precise bond lengths, bond angles, and the definitive tautomeric form present in the crystal. For 4(5)-nitroimidazole, the crystal structure reveals the presence of the 4-nitro tautomer.[3]

Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the tautomerism of this compound. It allows for the calculation of the relative energies of the tautomers in the gas phase and in solution, providing insights that complement experimental findings.

Methodology:

-

Model Building: Initial three-dimensional structures of both the 4-nitro-1H-imidazole and 5-nitro-1H-imidazole tautomers are built using molecular modeling software.

-

Geometry Optimization: The geometry of each tautomer is optimized to find the lowest energy conformation. This is typically performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Effects: To model the tautomerism in solution, implicit solvation models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are employed. These models approximate the solvent as a continuous dielectric medium.

-

Energy Calculations: Single-point energy calculations are performed on the optimized geometries, both in the gas phase and with the inclusion of a solvation model, using a higher level of theory or a larger basis set for improved accuracy. The relative energies of the tautomers are then calculated by comparing their total energies. Dipole moments are also calculated to help explain the observed solvent effects.

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium of this compound is a delicate balance influenced by several factors:

-

Solvation: As highlighted by the quantitative data, the polarity of the solvent plays a dominant role. The 4-nitro tautomer, with its larger dipole moment, is preferentially stabilized by polar solvents through stronger dipole-dipole interactions.[1]

-

Hydrogen Bonding: The ability of the N-H proton to act as a hydrogen bond donor and the lone pairs on the other nitrogen atoms to act as acceptors can influence the tautomeric preference, particularly in the solid state and in protic solvents.

-

Electronic Effects of Substituents: While this guide focuses on the parent this compound, it is important to note that the introduction of other substituents on the imidazole ring can electronically influence the relative basicity of the nitrogen atoms, thereby shifting the tautomeric equilibrium.

Conclusion

The tautomerism of this compound between its 4-nitro and 5-nitro forms is a classic example of how the interplay of intrinsic molecular properties and environmental factors dictates chemical behavior. In the gas phase, the two tautomers are of comparable stability, but in solution and in the solid state, the 4-nitro tautomer is overwhelmingly favored due to its greater polarity and more favorable intermolecular interactions. A thorough understanding of this tautomeric equilibrium, gained through a combination of NMR spectroscopy, X-ray crystallography, and computational chemistry, is paramount for the rational design of this compound-based compounds in drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore and exploit the chemical nuances of this important heterocyclic scaffold.

References

Spectroscopic Profile of 4-Nitroimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitroimidazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the imidazole ring and the amine proton.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| ~13.3 | Broad Singlet | N-H | DMSO-d₆ |

| 8.30 | Singlet | H-5 | DMSO-d₆ |

| 7.85 | Singlet | H-2 | DMSO-d₆ |

Table 1: ¹H NMR spectroscopic data for this compound.[1]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 144.7 | C-4 |

| 136.4 | C-2 |

| 119.4 | C-5 |

Table 2: ¹³C NMR spectroscopic data for this compound.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. The data presented is based on typical vibrational frequencies for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500–3200 (broad) | N-H Stretch | Imidazole N-H |

| 3100–3000 | C-H Stretch | Imidazole C-H |

| 1550–1475 | N-O Asymmetric Stretch | Nitro (NO₂) |

| 1360–1290 | N-O Symmetric Stretch | Nitro (NO₂) |

| 1600–1400 | C=C and C=N Ring Stretching | Imidazole Ring |

Table 3: Characteristic IR absorption bands for this compound.[3][4]

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.

| m/z Ratio | Ion | Method |

| 114 | [M+H]⁺ | ESI-MS |

| 113 | [M]⁺ | GC-MS |

| 84 | [M+H - NO]⁺ or [M - NOH]⁺ | ESI-MS |

Table 4: Mass spectrometry data for this compound.[5][6][7]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in a suitable deuterated solvent, typically 0.5-0.7 mL of Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation : The solution is transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Data Acquisition : The sample is placed within a strong, stable magnetic field.[8] A radiofrequency pulse is applied to excite the nuclei.[8] The resulting signal, known as the Free Induction Decay (FID), is detected.

-

Data Processing : The FID is converted into a frequency-domain spectrum using a mathematical operation called Fourier Transform. The resulting spectrum is then phased and baseline-corrected. Chemical shifts are referenced to an internal standard, commonly Tetramethylsilane (TMS), set at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples.

-

Sample Preparation (KBr Pellet Method) :

-

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder, which is transparent to infrared radiation.

-

The mixture is placed into a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Background Spectrum : An IR spectrum of the empty sample chamber or a blank KBr pellet is recorded as a background. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide.[9]

-

Sample Spectrum : The KBr pellet containing the sample is placed in the sample holder within the FTIR spectrometer.

-

Data Acquisition : The sample is irradiated with a broad range of infrared frequencies (typically 4000-400 cm⁻¹). The instrument's detector measures the amount of light transmitted through the sample at each frequency. The final spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a powerful technique for the analysis of nitroimidazoles.

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent compatible with the LC mobile phase, such as a mixture of acetonitrile and water. For complex matrices like biological samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction may be employed to remove interferences.[10]

-

Liquid Chromatography (LC) : The sample solution is injected into an LC system. The compound is passed through a column (e.g., C18) where it is separated from other components. The mobile phase composition can be optimized to achieve good chromatographic separation.

-

Ionization (Electrospray Ionization - ESI) : The eluent from the LC column is passed through a capillary held at a high potential. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, such as the protonated molecule [M+H]⁺.

-

Mass Analysis : The generated ions are directed into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : An ion detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization

The logical flow of spectroscopic analysis for structural elucidation is depicted in the following diagram.

Caption: Workflow for chemical analysis using NMR, IR, and MS.

References

- 1. This compound(3034-38-6) IR Spectrum [chemicalbook.com]

- 2. Item - NMR Chemical Shift and Methylation of this compound: Experiment and Theory - Swinburne - Figshare [figshare.swinburne.edu.au]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Imidazole, 4-nitro- [webbook.nist.gov]

- 8. utupub.fi [utupub.fi]

- 9. agilent.com [agilent.com]

- 10. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of 4-Nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-nitroimidazole (C₃H₃N₃O₂), a significant heterocyclic compound known for its applications as a radiosensitizer and a precursor for various pharmaceutical agents.[1] This document synthesizes crystallographic data from key studies, details the experimental methodologies for structure determination, and presents this information in a clear, structured format for easy comparison and use in research and development.

Crystallographic Data

The crystal structure of this compound has been determined at both room temperature (293 K) and under cryogenic conditions (100 K). These studies reveal a planar molecular structure with a monoclinic crystal system. The key crystallographic parameters are summarized below.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | I. Ségalas, et al. (1992)[1] | H. L. De Bondt, et al. (1993) |

| Empirical Formula | C₃H₃N₃O₂ | C₃H₃N₃O₂ |

| Formula Weight (Mr) | 113.08 | 113.08 |

| Temperature (K) | 293 | 100 |

| Wavelength (Å) | 1.54178 (Cu Kα) | 0.71069 (Mo Kα) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Unit Cell Dimensions | ||

| a (Å) | 7.093 (1) | 6.9559 (4) |

| b (Å) | 9.926 (1) | 9.9130 (6) |

| c (Å) | 7.3474 (9) | 7.3045 (4) |

| α (°) | 90 | 90 |

| β (°) | 119.02 (1) | 119.41 (4) |

| γ (°) | 90 | 90 |

| Volume (ų) | 452.3 (1) | 438.8 (4) |

| Z | 4 | 4 |

| Density (calculated, Mg m⁻³) | 1.66 | 1.7117 |

| Absorption Coefficient (μ, mm⁻¹) | 1.18 | 0.1367 |

| F(000) | 232 | 232 |

| Final R indices | R = 0.048 | R = 0.024 |

| Reflections Collected | 702 (unique observed) | 633 (unique observed) |

Table 2: Selected Bond Lengths (Å) for this compound at 100 K.

| Bond | Length (Å) |

| N1-C2 | 1.333 (2) |

| N1-C5 | 1.371 (2) |

| N3-C2 | 1.321 (2) |

| N3-C4 | 1.372 (2) |

| C4-C5 | 1.353 (2) |

| C4-N41 | 1.449 (2) |

| N41-O42 | 1.229 (2) |

| N41-O43 | 1.231 (2) |

Table 3: Selected Bond Angles (°) for this compound at 100 K.

| Angle | Degree (°) |

| C5-N1-C2 | 107.8 (1) |

| C2-N3-C4 | 108.0 (1) |

| N3-C4-C5 | 105.9 (1) |

| N1-C5-C4 | 104.3 (2) |

| N1-C2-N3 | 111.9 (1) |

| C5-C4-N41 | 126.9 (1) |

| C4-N41-O43 | 118.2 (1) |

| C4-N41-O42 | 118.5 (1) |

| O42-N41-O43 | 123.3 (1) |

Molecular and Crystal Packing

In the solid state, this compound exists as the 4-nitro tautomer.[1] The molecules are planar and are organized into ribbons along the b-axis, connected by N-H---N hydrogen bonds.[1] These ribbons form layers, and cohesion between adjacent ribbons is facilitated by dipolar interactions, specifically short contacts between hydrogen atoms on the imidazole ring and oxygen atoms of the nitro group on neighboring molecules.[1] The interlayer separation of approximately 3.12 Å suggests the presence of strong π-π stacking interactions between the aromatic rings.[1]

Experimental Protocols

The methodologies employed in the crystallographic studies of this compound are detailed below.

3.1. Synthesis and Crystallization

-

Synthesis: this compound can be synthesized by the nitration of imidazole using a mixture of concentrated sulfuric acid and nitric acid.[2]

-

Crystallization (Ségalas, et al.): Crystals were obtained by slow evaporation from an aqueous solution.[1]

-

Crystallization (De Bondt, et al.): Colorless, prismatic crystals were grown from a 2:1 dimethyl sulfoxide/methanol solution.

3.2. X-ray Data Collection and Structure Refinement

The general workflow for single-crystal X-ray diffraction is outlined in the diagram below.

-

Diffractometer and Radiation:

-

The room temperature study (293 K) utilized a diffractometer with Cu Kα (λ = 1.54178 Å) radiation.[1]

-

The low-temperature study (100 K) employed a Stoe STADI-4 four-circle diffractometer with graphite-monochromated Mo Kα (λ = 0.71069 Å) radiation.

-

-

Data Collection: A prismatic crystal was mounted, and data were collected. Unit-cell dimensions were determined by least-squares refinement of accurately measured 2θ values of multiple reflections.

-

Structure Solution and Refinement:

-

The space group was determined from systematic absences in the diffraction data.

-

The structure was solved using direct methods and refined by full-matrix least-squares procedures.

-

Hydrogen atoms were located from difference Fourier maps and refined isotropically.[1]

-

Significance in Drug Development

The detailed structural information of this compound is crucial for understanding its chemical reactivity and biological activity. As a foundational scaffold, knowledge of its bond lengths, angles, and intermolecular interactions informs the rational design of new derivatives with enhanced therapeutic properties, such as improved efficacy as anticancer agents or antiprotozoal drugs.[3] The planarity of the molecule and the nature of its hydrogen bonding and π-stacking interactions are key features that influence its binding to biological targets.

References

An In-depth Technical Guide to the Safety and Handling of 4-Nitroimidazole

This guide provides comprehensive safety and handling information for 4-nitroimidazole (CAS No: 3034-38-6), intended for researchers, scientists, and professionals in drug development.[1] It covers hazard identification, protective measures, emergency procedures, and proper disposal, ensuring safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some data also suggests it may be harmful in contact with skin or if inhaled and is suspected of causing genetic defects.[2][3]

GHS Classification:

Hazard Statements:

-

H341: Suspected of causing genetic defects.[3]

Precautionary Statements: A series of precautionary statements are associated with handling this compound, including the need for obtaining special instructions before use, avoiding breathing dust, and wearing protective gear.[3] Key statements include P280 (wear protective gloves/clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes), and P405 (Store locked up).[3]

Toxicological and Physical Data

Understanding the toxicological and physical properties of this compound is critical for a thorough risk assessment.

| Quantitative Data Summary | |

| Toxicological Data | |

| Acute Oral Toxicity (LD50) | Rat: 600 mg/kg[3] |

| Skin Corrosion/Irritation | Rabbit: No skin irritation (based on one external MSDS)[3] |

| Causes skin irritation (GHS Classification)[1][2] | |

| Serious Eye Damage/Irritation | Causes serious eye irritation (GHS Classification)[1][2] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects[3] |

| Physical and Chemical Properties | |

| Appearance | Light yellow powder[3] or powder[4] |

| Molecular Formula | C3H3N3O2[1][3] |

| Molecular Weight | 113.07 g/mol [3] or 113.08 g/mol [1] |

| Melting Point | 303 °C (decomposes)[1][3][4] |

| Flash Point | 200 °C / 392 °F (closed cup)[1][3] |

| Solubility in Water | 0.40 g/L[3] |

| Storage Class | 11: Combustible Solids[3] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. Always consult a physician and show them the material safety data sheet.[3]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1][3] |

| Skin Contact | Wash off immediately with soap and plenty of water. Remove all contaminated clothing and shoes. Consult a physician.[1][3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center.[1][3] Do not induce vomiting.[7] |

Fire-Fighting and Accidental Release Measures

Proper procedures must be followed to mitigate risks from fire or accidental spills.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) can be produced.[1][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment (PPE). Avoid dust formation and breathing vapors, mist, gas, or dust. Ensure adequate ventilation and evacuate personnel to safe areas.[3]

-

Environmental Precautions: Prevent the product from entering drains.[3] Discharge into the environment must be avoided.[3]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up the material and shovel it into suitable, closed containers for disposal.[1][3]

Handling, Storage, and Disposal

Adherence to proper handling, storage, and disposal protocols is essential for laboratory safety.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[3]

-

Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[3]

-

Use in a well-ventilated area, preferably in a certified chemical fume hood, and ensure eyewash stations and safety showers are nearby.[1][8]

-

Wash hands thoroughly before breaks and at the end of the workday.[3]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

-

Incompatible materials include strong oxidizing agents.[1]

Disposal:

-

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]

-

The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

-

Dispose of unused product and contaminated packaging in the same manner.[3] All disposal practices must be in accordance with local, regional, and national regulations.[3][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure.

| PPE Summary | |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][3] |

| Skin Protection | Handle with chemical-resistant gloves (e.g., Nitrile or Neoprene). Wear appropriate protective clothing to prevent skin exposure.[1][3][8] |

| Respiratory Protection | If engineering controls are insufficient, use a NIOSH-approved N95 type dust mask or a full-face respirator.[8] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3][8] |

Experimental Protocols

Detailed methodologies for safety-related procedures are critical for ensuring reproducible and safe outcomes. The following protocol outlines a standard response to an accidental spill.

Protocol for Small-Scale Spill Response:

-

Immediate Action: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

-

Don PPE: Before cleanup, don the required personal protective equipment: chemical-resistant gloves, safety goggles with side shields, a lab coat, and a NIOSH-approved respirator.[8]

-

Containment: Prevent the spread of the dust. Do not use methods that generate airborne dust.

-

Cleanup: Gently sweep up the spilled solid material using a brush and dustpan.[3] Place the collected material into a suitable, labeled, and closed container for hazardous waste disposal.[3]

-

Decontamination: Clean the spill area with a damp cloth or paper towel. Place all contaminated cleaning materials into the hazardous waste container.

-

Disposal: Dispose of the sealed waste container according to institutional and local hazardous waste regulations.[3][5]

-

Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[9]

Visualized Workflows and Relationships

Diagrams can clarify complex procedures and relationships, enhancing safety comprehension.

Caption: Workflow for handling a this compound spill.

Caption: Relationship between exposure routes and required PPE.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound 97 3034-38-6 [sigmaaldrich.com]

- 5. cpachem.com [cpachem.com]

- 6. This compound | 3034-38-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. physics.purdue.edu [physics.purdue.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroimidazole is a critical building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various therapeutic agents.[1][2] Its derivatives are known for their activity against anaerobic bacteria and parasites.[3][4] The nitro group's position on the imidazole ring is crucial for its biological activity. This document provides detailed protocols for the synthesis of this compound, focusing on the nitration of imidazole. The primary and most common method involves the use of a mixed acid (nitric acid and sulfuric acid) for electrophilic nitration.

Reaction Scheme

The synthesis of this compound from imidazole proceeds via an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid, acts as the electrophile.

Caption: General reaction scheme for the nitration of imidazole to this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. Method A is a widely cited mixed-acid nitration, while Method B utilizes an alternative nitrating agent for potentially higher yields and milder conditions.

Method A: Mixed Acid Nitration of Imidazole

This protocol is based on the classical approach of using a mixture of concentrated nitric acid and sulfuric acid.

Materials:

-

Imidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (65-98%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate solution (saturated) or Ammonium Hydroxide (25%)

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Ice bath

-

Thermometer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Preparation of Imidazole Sulfuric Acid Salt:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add a measured volume of concentrated sulfuric acid (e.g., 2.5 to 5 molar equivalents per mole of imidazole).[5]

-

Cool the sulfuric acid in an ice bath to below 15°C.[6]

-

Slowly add imidazole (1 equivalent) portion-wise to the cooled sulfuric acid while stirring. Ensure the temperature is maintained below 25°C during the addition.[7]

-

After the addition is complete, stir the mixture for an additional 15-30 minutes to ensure the complete formation of the disulfated imidazole salt.[7]

-

-